molecular formula C14H20N4 B8451362 1-(1-Methylbenzimidazol-2-YL)-4-aminomethylpiperidine

1-(1-Methylbenzimidazol-2-YL)-4-aminomethylpiperidine

Cat. No.: B8451362
M. Wt: 244.34 g/mol
InChI Key: NIPHCPVGQXKUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylbenzimidazol-2-YL)-4-aminomethylpiperidine is a useful research compound. Its molecular formula is C14H20N4 and its molecular weight is 244.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C14H20N4/c1-17-13-5-3-2-4-12(13)16-14(17)18-8-6-11(10-15)7-9-18/h2-5,11H,6-10,15H2,1H3

InChI Key

NIPHCPVGQXKUEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCC(CC3)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

27 g of 4-aminomethylpiperidine are placed in 300 ml of anhydrous toluene in the presence of 33 g of potassium carbonate and of 33 g of 1-methyl-2-chlorobenzimidazole. The mixture is subjected to reflux for 48 hours. After evaporation, the residue is taken up in ether and an excess of hydrochloric ether. The precipitate formed is spun down, washed with ether, and then taken up in 750 ml of water and 30% caustic soda is added to give a basic pH.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.